Filociclovir
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Filociclovir involves multiple steps, starting from readily available precursors. The key steps include the formation of the methylenecyclopropane ring and the subsequent attachment of the nucleoside analog. The reaction conditions typically involve the use of strong bases and nucleophilic reagents to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization. The industrial synthesis also ensures compliance with regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions: Filociclovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying antiviral activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and organolithium compounds are employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique antiviral properties. These derivatives are often tested for their efficacy against different viral strains .
Scientific Research Applications
Filociclovir has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: this compound is studied for its interactions with viral DNA and its ability to inhibit viral replication.
Medicine: It is being developed as a treatment for cytomegalovirus infections and other viral diseases.
Industry: this compound is used in the pharmaceutical industry for the development of antiviral drugs.
Mechanism of Action
Filociclovir exerts its antiviral effects by inhibiting viral DNA synthesis. It is a nonobligate chain terminator of DNA synthesis that requires initial phosphorylation by viral kinases, followed by additional phosphorylation steps performed by cellular kinases to its active triphosphate form. This active form then incorporates into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
- Ganciclovir
- Cidofovir
- Valganciclovir
- Letermovir
- Maribavir
Filociclovir’s unique structure and broad-spectrum antiviral activity make it a promising candidate for further development and clinical use.
Properties
IUPAC Name |
2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19)/b6-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNHOKTIVSFRA-KXFIGUGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C/N2C=NC3=C2N=C(NC3=O)N)/C1(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212612 | |
Record name | Cyclopropavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632325-71-4 | |
Record name | 2-Amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1,9-dihydro-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632325-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filociclovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0632325714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filociclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12438 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclopropavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FILOCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAO0TD9B13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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